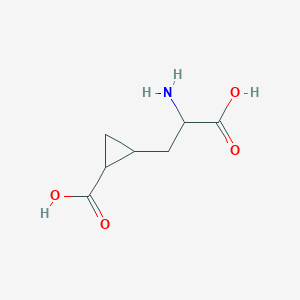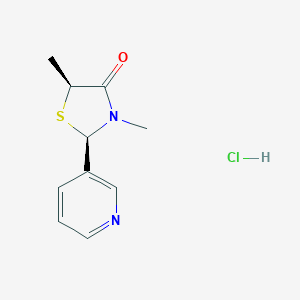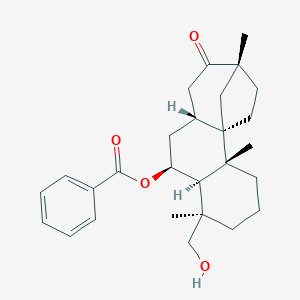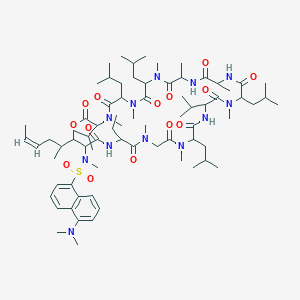
2-Amino-4,5-methanoadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-methanoadipate (AMA) is a non-proteinogenic amino acid that has been found to play a significant role in the central nervous system (CNS). AMA is an analogue of glutamate, which is the most abundant excitatory neurotransmitter in the CNS. AMA has been found to have similar effects as glutamate on the CNS, but with a more potent and selective action. In
Mécanisme D'action
2-Amino-4,5-methanoadipate acts as a selective agonist for mGluR4, which is a G-protein-coupled receptor that is widely distributed in the CNS. Activation of mGluR4 by 2-Amino-4,5-methanoadipate leads to the inhibition of the release of glutamate, which is the most abundant excitatory neurotransmitter in the CNS. This inhibition results in a decrease in neuronal excitability, which can have neuroprotective effects and reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
2-Amino-4,5-methanoadipate has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which can have neuroprotective effects and reduce inflammation and pain. It has also been found to increase the release of GABA, which is the most abundant inhibitory neurotransmitter in the CNS. This increase in GABA release can lead to a decrease in neuronal excitability, which can have anti-convulsant effects. Additionally, 2-Amino-4,5-methanoadipate has been found to increase the release of dopamine, which is a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4,5-methanoadipate has several advantages for lab experiments. It is a selective agonist for mGluR4, which allows for the study of the specific effects of this receptor. It has also been found to have neuroprotective effects, which can be useful for studying the mechanisms of neuroprotection. However, there are also limitations to the use of 2-Amino-4,5-methanoadipate in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action. Additionally, it can be difficult to obtain and purify, which can make it challenging to use in experiments.
Orientations Futures
There are several future directions for the study of 2-Amino-4,5-methanoadipate. One area of research is the potential use of 2-Amino-4,5-methanoadipate in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Another area of research is the study of the mechanisms of neuroprotection and anti-inflammatory effects of 2-Amino-4,5-methanoadipate. Additionally, further research is needed to fully understand the effects and mechanisms of action of 2-Amino-4,5-methanoadipate on the CNS.
Méthodes De Synthèse
2-Amino-4,5-methanoadipate can be synthesized through a chemical reaction between 2,3-dimethylmaleic anhydride and ammonia. The reaction results in the formation of 2-Amino-4,5-methanoadipate, which can then be purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Amino-4,5-methanoadipate has been extensively studied for its role in the CNS. It has been found to act as a selective agonist for the metabotropic glutamate receptor 4 (mGluR4), which is a G-protein-coupled receptor that is widely distributed in the CNS. 2-Amino-4,5-methanoadipate has been found to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
Numéro CAS |
127515-30-4 |
|---|---|
Nom du produit |
2-Amino-4,5-methanoadipate |
Formule moléculaire |
C9H10ClN3 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-(2-amino-2-carboxyethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(7(11)12)2-3-1-4(3)6(9)10/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
Clé InChI |
JDODTXLTGCRBIX-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)O)CC(C(=O)O)N |
SMILES canonique |
C1C(C1C(=O)O)CC(C(=O)O)N |
Synonymes |
2-amino-4,5-methanoadipate 2-amino-4,5-methanoadipate, (2R,4R,5S)-isomer 2-amino-4,5-methanoadipate, (2R,4S,5R)-isomer 2-amino-4,5-methanoadipate, (2R,4S,5S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)